molecular formula C15H17NO2 B2968542 N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 915931-48-5

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2968542
CAS No.: 915931-48-5
M. Wt: 243.306
InChI Key: LHRPEFSKHOPOIB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of amides It features a furan ring substituted with two methyl groups and a carboxamide group attached to a 3,4-dimethylphenyl moiety

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.

    Attachment of the carboxamide group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 3,4-dimethylphenylamine, under suitable conditions.

    Final product formation: The final compound is obtained by purifying the reaction mixture through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide: is similar to other furan derivatives, such as 2,5-dimethylfuran and 3,4-dimethylphenylamine.

    3,4-Dimethoxyphenethylamine: Another compound with a similar structure but different functional groups.

Uniqueness

  • The presence of both the furan ring and the carboxamide group in this compound makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPEFSKHOPOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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